molecular formula C22H29N3O B251386 N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropylbenzamide

N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropylbenzamide

Cat. No. B251386
M. Wt: 351.5 g/mol
InChI Key: PAKSQERJXNWDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropylbenzamide, commonly known as NEB, is a potent and selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. TRPM8 is a cold and menthol-sensitive ion channel that is expressed in sensory neurons and plays a crucial role in thermoregulation and nociception. NEB has been extensively studied for its potential therapeutic applications in various pathological conditions, including pain, inflammation, and cancer.

Mechanism of Action

NEB exerts its pharmacological effects by selectively blocking the N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropylbenzamide channel, which is involved in the regulation of various physiological processes, including cold sensation, pain perception, and cancer progression. N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropylbenzamide is activated by cold temperatures, menthol, and other chemical compounds, leading to the influx of calcium ions into sensory neurons and the subsequent activation of downstream signaling pathways. NEB binds to the pore region of the N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropylbenzamide channel, preventing the influx of calcium ions and the activation of downstream signaling pathways, leading to analgesic, anti-inflammatory, and anti-cancer effects.
Biochemical and Physiological Effects
NEB has been shown to exert various biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer effects. In preclinical studies, NEB has been shown to effectively block N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropylbenzamide-mediated cold and menthol responses in sensory neurons, leading to analgesic and anti-inflammatory effects. NEB has also been shown to inhibit the growth and metastasis of various cancer cell lines, including prostate, breast, and lung cancer, by targeting N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropylbenzamide-mediated signaling pathways.

Advantages and Limitations for Lab Experiments

NEB has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency for the N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropylbenzamide channel, which allows for specific targeting of this ion channel in various biological systems. NEB is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one of the main limitations is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in certain experimental settings.

Future Directions

NEB has several potential future directions for research and development. One of the main areas of focus is the development of novel N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropylbenzamide antagonists with improved pharmacological properties, such as increased solubility and bioavailability. Another area of focus is the identification of new therapeutic applications for NEB and other N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropylbenzamide antagonists, including the treatment of neuropathic pain, inflammatory bowel disease, and other chronic diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of NEB and other N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropylbenzamide antagonists, with the ultimate goal of developing new cancer therapies.

Synthesis Methods

NEB can be synthesized using several methods, including the condensation reaction between 4-isopropylbenzoic acid and 4-(4-ethyl-1-piperazinyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, followed by purification using column chromatography or recrystallization.

Scientific Research Applications

NEB has been extensively studied for its potential therapeutic applications in various pathological conditions, including pain, inflammation, and cancer. In preclinical studies, NEB has been shown to effectively block N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropylbenzamide-mediated cold and menthol responses in sensory neurons, leading to analgesic and anti-inflammatory effects. NEB has also been shown to inhibit the growth and metastasis of various cancer cell lines, including prostate, breast, and lung cancer, by targeting N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropylbenzamide-mediated signaling pathways.

properties

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C22H29N3O/c1-4-24-13-15-25(16-14-24)21-11-9-20(10-12-21)23-22(26)19-7-5-18(6-8-19)17(2)3/h5-12,17H,4,13-16H2,1-3H3,(H,23,26)

InChI Key

PAKSQERJXNWDAV-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)C

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

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